molecular formula C17H18N2O3S B1315176 (E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide CAS No. 66227-85-8

(E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide

Cat. No. B1315176
CAS RN: 66227-85-8
M. Wt: 330.4 g/mol
InChI Key: FUCGJFNMAHUWNL-ISLYRVAYSA-N
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Description

(E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide, also known as (E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene-N'-benzenesulfonohydrazide, is a novel organosulfur compound with potential applications in the fields of pharmaceuticals, synthetic chemistry, and biochemistry. This compound has been studied extensively in recent years due to its interesting structure and potential to be used as a pharmaceutical agent.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques and Rearrangements

    A study detailed the synthesis of 6-Methoxy-2-methyl-2-[(1'-methyl-2',5'-dioxocyclopentyl)methyl]-3,4-dihydro-naphthalen-1(2H)-one and its rearrangement reactions. This work is foundational for understanding the chemical properties and synthesis pathways of compounds related to (E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide (Collins, Fallon, & Skene, 1994).

  • Selective Formation of Chemical Derivatives

    Another study focused on the selective formation of O-Methyloxime from 6-Methoxy-2-[(1'-methyl-2',5'-dioxocyclopentyl)-methyl]-3,4-dihydronaphthalen-1(2H)-one, which is relevant for understanding the chemical behavior of related compounds (Collins, Fallon, & Skene, 1994).

Molecular Diversity and Antimicrobial Activities

  • Novel Compounds Synthesis and Antimicrobial Activities

    Research on the synthesis of novel compounds, such as (E)-3-Amino-2-(E)-(3,4-dihydronaphthalen-1-(2H)-ylidene)hydrazono)thiazolidin-4-ones, provided insights into the antimicrobial activities of these compounds. This research is crucial for potential pharmaceutical applications (Gupta & Chaudhary, 2013).

  • Cyclization Reactions and Stereochemistry

    Another study explored the cyclization reactions of 3-methyleneoxindoles with 2-(3,4-dihydronaphthalen-1(2H)-ylidene)malononitriles. This research contributes to the understanding of molecular diversity and stereochemistry in the synthesis of new compounds (Lu, Sun, Xie, & Yan, 2016).

Photophysical and Photochemical Properties

  • Synthesis and Photophysical Properties: A study on the synthesis of new zinc phthalocyanine with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, including those containing Schiff base, highlights the importance of these compounds in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Fluorescent Dyes Synthesis

  • Fluorescent Compounds Synthesis: Research into the synthesis of new fluorescent dyes from 6-methoxy-1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde provided valuable insights into the creation of fluorescent compounds, which have applications in various fields including textile and material sciences (Rajagopal & Seshadri, 1991).

Safety And Hazards

The safety data sheet for “(E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide” can be viewed and downloaded for free at Echemi.com .

properties

IUPAC Name

N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-14-10-11-16-13(12-14)6-5-9-17(16)18-19-23(20,21)15-7-3-2-4-8-15/h2-4,7-8,10-12,19H,5-6,9H2,1H3/b18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCGJFNMAHUWNL-ISLYRVAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NNS(=O)(=O)C3=CC=CC=C3)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N/NS(=O)(=O)C3=CC=CC=C3)/CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505050
Record name N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide

CAS RN

66227-85-8
Record name N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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